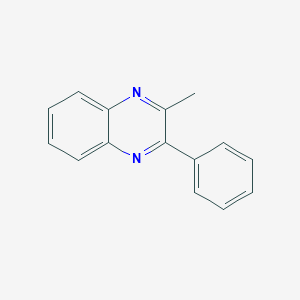

2-Methyl-3-phenylquinoxaline

Übersicht

Beschreibung

2-phenyl-3-methyl-Quinoxaline is a synthetic intermediate useful for pharmaceutical synthesis.

Biologische Aktivität

2-Methyl-3-phenylquinoxaline is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and virology. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Quinoxaline Derivatives

Quinoxaline and its derivatives have been recognized for a wide range of therapeutic properties, including:

- Anticancer : Inhibiting cancer cell proliferation.

- Antiviral : Effective against various viral infections.

- Antimicrobial : Active against bacteria and fungi.

- Anti-inflammatory : Reducing inflammation in various models.

This compound is particularly noted for its role as a platelet-derived growth factor receptor tyrosine kinase (PDGF-RTK) inhibitor , showcasing modest inhibitory activity against this target .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tyrosine Kinases : This compound inhibits PDGF signaling pathways, which are crucial in cell proliferation and survival, particularly in cancerous cells .

- Antiviral Activity : It has shown potential antiviral effects, particularly against dengue virus (DENV), where structural modifications have led to enhanced activity .

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including HCT-116 and MCF-7 .

Anticancer Activity

A study evaluated the anticancer properties of various quinoxaline derivatives, including this compound. The compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines, indicating significant antiproliferative activity .

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | HCT-116 | 1.9 |

| MCF-7 | 7.52 |

Antiviral Activity

Research focused on the antiviral properties of quinoxaline derivatives found that modifications at specific positions significantly impacted their efficacy against DENV. For instance, the introduction of electron-donating groups enhanced antiviral activity. The most active derivative showed an EC50 value of approximately 0.81 μM, outperforming ribavirin in terms of potency .

| Compound | Virus | EC50 (μM) |

|---|---|---|

| This compound | DENV | 0.81 |

| Ribavirin | DENV | 12.61 |

Case Studies

- Inhibition Studies : In vitro studies indicated that this compound could inhibit COX-2 expression in liver cells, suggesting a potential mechanism for its anti-inflammatory and antiviral effects .

- Structure-Activity Relationship (SAR) : Detailed SAR studies highlighted that modifications on the quinoxaline structure could lead to increased biological activity, emphasizing the importance of electronic properties and sterics in drug design .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 2-Methyl-3-phenylquinoxaline exhibits antimicrobial properties . A study demonstrated its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound's mechanism involves binding to DNA, thereby inhibiting the replication of pathogens .

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium smegmatis | 16 | 6.25 µg/ml |

| Pseudomonas aeruginosa | 14 | 12.5 µg/ml |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies showed that derivatives of this compound could inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 µg/ml, indicating potent activity against these cancer types .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates | HCT-116 | 1.9 |

| N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides | MCF-7 | 2.3 |

Industrial Applications

In the industrial sector, this compound is utilized in developing materials with specific electronic properties, such as organic semiconductors. Its ability to form stable complexes with various metals makes it a candidate for applications in organic electronics and photovoltaics .

Case Studies

- Antiviral Research : A comprehensive review highlighted quinoxalines' potential as antiviral agents against respiratory pathogens, including influenza and coronaviruses . The study emphasized structure–activity relationships (SAR) that guide the development of effective antiviral drugs.

- Synthesis of New Derivatives : A recent investigation synthesized several new quinoxaline derivatives, demonstrating improved biological activities compared to their parent compounds. This research focused on modifying the quinoxaline scaffold to enhance its therapeutic potential against cancer .

Eigenschaften

IUPAC Name |

2-methyl-3-phenylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)17-14-10-6-5-9-13(14)16-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPAQDFDMDUFBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20323945 | |

| Record name | 2-Methyl-3-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10130-23-1 | |

| Record name | 2-Methyl-3-phenylquinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-phenylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20323945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-Methyl-3-phenylquinoxaline act as a ligand in phosphorescent iridium(III) complexes for OLED applications?

A1: Yes, this compound (Hpqu) can serve as a cyclometalating ligand in the development of phosphorescent neutral iridium(III) complexes. [] These complexes, with a general formula of [Ir(C∧N)2(N∧NB)], incorporate Hpqu alongside other cyclometalating ligands like 2-phenylpyridine (Hppy) and 2-(2,4-difluoro-phenyl)pyridine (Hdfppy). [] Research has demonstrated that these complexes exhibit red emission, making them potentially suitable for use in Organic Light-Emitting Diodes (OLEDs). []

Q2: Does the structure of this compound influence its photophysical properties in iridium(III) complexes?

A2: Absolutely. The presence of the this compound ligand in iridium(III) complexes significantly impacts their photophysical properties. For instance, when compared to analogous complexes utilizing 2-(naphthalen-2-yl)pyridine as a ligand, the this compound-based complexes exhibit a larger band gap. [] This results in a blue-shifted emission, evident when comparing the emission maximum of this compound-based complex (λmax = 523 nm) to its naphthalene analogue (λmax = 577 nm) in acetonitrile solution. []

Q3: Are there any unexpected reactions observed with this compound when attempting to synthesize iridium(III) complexes?

A3: Interestingly, attempts to synthesize a homoleptic iridium(III) complex using this compound and Ir(acac)3 did not yield the expected cyclometalation product. [, ] Instead, an unusual annulation reaction occurred, leading to the formation of 1-methyl-4-phenylpyrrolo[1,2-a]quinoxaline. [, ] This reaction highlights the potential for this compound to undergo unanticipated transformations under specific reaction conditions. Further investigations identified Ir(acac)3 as a catalyst and glycerol as a reactant in this annulation process. [, ]

Q4: Can this compound be modified to tune the emission properties of iridium(III) complexes?

A4: Yes, modifications to the this compound structure can influence the emission properties of the resulting iridium(III) complexes. For instance, introducing a pyrene substituent at the 6 or 7 position of the this compound core leads to red-shifted emission compared to the unsubstituted complex. [] This modification allows for the development of deep-red emitting iridium(III) complexes, expanding the potential applications in OLED technology. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.